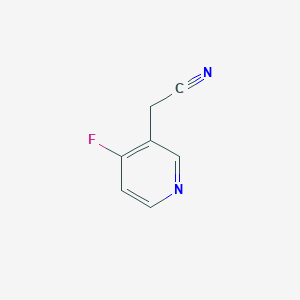

4-Fluoropyridine-3-acetonitrile

Description

4-Fluoropyridine-3-acetonitrile is a pyridine derivative characterized by a fluorine substituent at the 4-position and an acetonitrile (cyanoethyl) group at the 3-position of the pyridine ring. Its molecular formula is C₇H₅FN₂, with a molecular weight of 136.13 g/mol. The compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The fluorine atom enhances the molecule’s metabolic stability and lipophilicity, while the nitrile group provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or participation in cyclization reactions to form heterocycles .

Properties

IUPAC Name |

2-(4-fluoropyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYKSUZMLLAQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine-Mediated Functionalization

The synthesis often begins with brominated pyridine derivatives. For example, 2-amino-4-picoline is treated with sodium bromide (NaBr) and sodium bromate (NaBrO₃) in sulfuric acid to introduce bromine at the 5-position. The resulting 5-bromo-2-amino-4-picoline undergoes deamination and fluorination. This approach emphasizes the role of bromine as a directing group, facilitating regioselective fluorination.

Hydrogenation and Cyclization

Hydrogenation with Raney nickel at 40 psi hydrogen pressure reduces nitro groups to amines, which are further functionalized. For instance, 2-bromo-3-nitro-4-methylpyridine is hydrogenated to 2-hydroxy-3-amino-4-methylpyridine, followed by cyclization with acetonitrile under acidic conditions. This method highlights the versatility of acetonitrile as both a solvent and reactant.

Photoredox Catalysis

Recent advances leverage photoredox catalysis for fluoropyridine synthesis. A protocol using Ir(ppy)₃ (fac-tris(2-phenylpyridinato)iridium(III)) under blue LED irradiation enables coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. Although developed for 3-fluoropyridines, this method could adapt to this compound by modifying the enol ether substrate. Cyclic voltammetry studies confirm that α,α-difluoro-β-iodoketones are reduced more readily than non-fluorinated analogs, favoring radical intermediates.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming structure and purity. The fluorine-19 (¹⁹F) NMR spectrum of this compound shows a singlet near -110 ppm, indicative of the aromatic fluorine. The nitrile group’s carbon signal appears at ~115 ppm in the carbon-13 (¹³C) NMR spectrum. High-resolution MS (HRMS) typically displays a molecular ion peak at m/z 136.13 [M]⁺.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | KF, DMF | 120°C, 12 h | 78% | Simplicity, scalability | Requires anhydrous conditions |

| Catalytic Bromination | PBr₃, Raney Ni | 130°C, H₂ (40 psi) | 92.8% | High regioselectivity | Toxic reagents |

| Photoredox Catalysis | Ir(ppy)₃, blue LED | RT, 24 h | N/A | Mild conditions, eco-friendly | Not yet optimized |

Chemical Reactions Analysis

Reactivity of 4-Fluoropyridine-3-Acetonitrile

The reactivity of this compound is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating characteristics of the acetonitrile group, making it suitable for various synthetic applications. The compound can participate in nucleophilic addition reactions via the acetonitrile moiety. The mechanism of action for reactions involving this compound typically follows standard pathways for nucleophilic substitutions or additions. Kinetic studies may reveal rate constants for these reactions, providing insights into their efficiency under different conditions. Relevant analyses such as thermogravimetric analysis (TGA) can provide additional insights into thermal stability.

Reactions with Sulfur Nucleophiles

Reactions of tetrafluoropyridine derivatives with sulfur nucleophiles have been studied, revealing that the position of substituents on the pyridine ring can be controlled .

| Product | 19F NMR Shifts (ppm) |

|---|---|

| 9a | 64.9 (F-2), 119.0 (F-5) |

| 10a | 62.6 (F-2), 118.0 (F-5) |

| 12 | 63.0 |

| 13 | 86.0 |

| 14 | 64.4 |

| 15 | 71.7 |

| 16 | 71.4 |

Arylsilylation Reactions

4-cyanopyridine can be used in arylsilylation reactions .

Functionalization of 2-Fluoropyridines

Substitution at the fluorine of a 2-fluoropyridine can occur in the presence of auxiliary electrophilic functional groups .

Scientific Research Applications

Pharmaceutical Development

4-Fluoropyridine-3-acetonitrile is an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The incorporation of fluorine into organic molecules enhances their biological activity by modifying their pharmacokinetic properties. This compound has been utilized in the development of drugs that improve motor symptoms in conditions like multiple sclerosis through its derivatives, such as fluorine-18-labeled compounds for positron emission tomography (PET) imaging .

Table 1: Key Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Used in synthesizing drugs for treating conditions like multiple sclerosis. |

| Imaging Agents | Serves as a precursor for fluorinated imaging agents in PET scans. |

| Antimicrobial Agents | Explored for developing new antibiotics with enhanced efficacy. |

Material Science

In material science, this compound is studied for its unique electronic properties, making it suitable for the development of organic semiconductors. These materials are crucial for improving the performance of electronic devices, such as transistors and solar cells .

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Organic Semiconductors | Utilized in the synthesis of materials for electronic applications. |

| Advanced Coatings | Investigated for use in coatings with specific electronic properties. |

Biochemical Research

Researchers leverage this compound to study enzyme interactions and signaling pathways. Its structure facilitates investigations into complex biological systems, aiding in understanding various biochemical processes .

Case Study: Enzyme Interaction Studies

- A study demonstrated that derivatives of this compound could modify enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Agrochemical Formulations

The compound is also explored in agrochemical formulations where its properties can enhance the effectiveness of crop protection agents. This application contributes to sustainable agricultural practices by improving the efficacy of pesticides and herbicides while minimizing environmental impact .

Table 3: Agrochemical Applications

| Application Area | Description |

|---|---|

| Crop Protection | Enhances efficacy of pesticides and herbicides. |

| Sustainable Practices | Contributes to environmentally friendly agricultural solutions. |

Case Study 1: Antitumor Effects

In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cells, such as A431 vulvar epidermal carcinoma cells. The mechanism involves inducing apoptosis via caspase activation pathways, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research on various bacterial strains revealed notable antimicrobial properties of this compound, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics with lower resistance profiles compared to existing treatments.

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-3-acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and selectivity for its target, leading to improved pharmacological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with substituents like halogens, nitriles, and trifluoromethyl groups are widely studied for their electronic and steric effects. Below is a detailed comparison of 4-Fluoropyridine-3-acetonitrile with structurally related compounds:

Structural and Electronic Differences

This compound vs. 2-(Trifluoromethyl)pyridine-5-acetonitrile

- Substituents : The former has a fluorine at position 4 and nitrile at position 3, while the latter features a trifluoromethyl (CF₃) group at position 2 and nitrile at position 3.

- Electronic Effects : Fluorine is a moderately electron-withdrawing group, whereas CF₃ is a stronger electron-withdrawing group, significantly lowering the pyridine ring’s electron density. This difference impacts reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

- Applications : CF₃-substituted derivatives are often used in agrochemicals due to their enhanced stability, while 4-fluoro derivatives are more common in drug intermediates .

This compound vs. 2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile Substituents: The latter includes an amino group (NH₂) at position 2 and a 4-fluorophenyl group at position 4, alongside the nitrile at position 3. Reactivity: The amino group is electron-donating, activating the pyridine ring for nucleophilic reactions, whereas fluorine deactivates it. This makes the amino-substituted compound more reactive in forming heterocyclic scaffolds like imidazoles or triazines .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₇H₅FN₂ | 136.13 | ≥95 | F (4), CN (3) | 1.2 |

| 2-(Trifluoromethyl)pyridine-5-acetonitrile | C₈H₅F₃N₂ | 198.14 | 97 | CF₃ (2), CN (5) | 2.5 |

| 2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile | C₂₂H₁₄FN₃ | 339.37 | 98 | NH₂ (2), 4-FPh (4), CN (3) | 3.8 |

- This compound strikes a balance between solubility and membrane permeability .

Research Findings and Key Insights

Fluorine vs. Trifluoromethyl : Fluorine’s smaller size allows for better pharmacokinetic profiles in drug candidates, while CF₃ groups improve thermal stability in materials science .

Amino-Nitrile Synergy: Compounds like 2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile exhibit enhanced crystallinity, as confirmed by single-crystal X-ray studies, facilitating their use in solid-phase synthesis .

Biological Activity

4-Fluoropyridine-3-acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial activity. A study reported that various pyridine derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.25 to 1 µg/mL for the most effective derivatives .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human tumor cell lines. The cytotoxicity was evaluated using standard assays, such as MTT and LDH release assays, revealing a dose-dependent response in cancer cells. Notably, the compound displayed a higher selectivity index for tumor cells compared to normal cells, indicating its potential for targeted cancer therapy .

The mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival. It has been suggested that the presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Case Studies

- Anticancer Activity : In a recent study involving various pyridine derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated that the compound inhibited cell growth with an IC value of approximately 20 µM, significantly lower than that of control compounds .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound against Helicobacter pylori. The compound demonstrated comparable efficacy to standard antibiotics used in treatment protocols, suggesting its potential as an alternative therapeutic agent .

Data Summary Table

Q & A

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?

- Methodological Answer : As a precursor to kinase inhibitors or fluorinated PET tracers, its bioactivity is evaluated via:

- Enzyme Assays : IC₅₀ determination against target kinases (e.g., EGFR, ALK) .

- Cellular Uptake : Radiolabeling (¹⁸F or ¹¹C) for in vivo imaging .

- ADME Studies : Metabolic stability in liver microsomes and plasma protein binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.